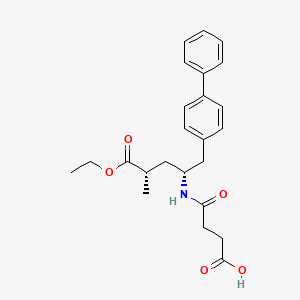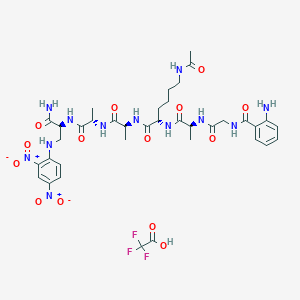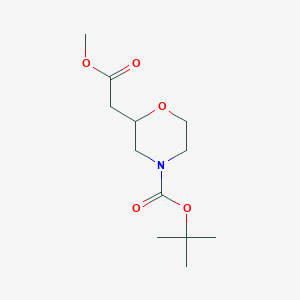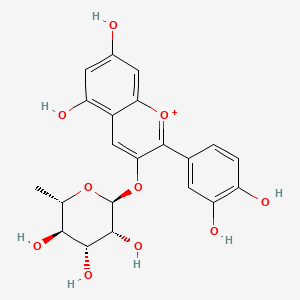
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as tetrakis(4-aminophenyl)ethylene, is an organic compound with the molecular formula C26H24N4. This compound features four 4-aminophenyl groups attached to an ethene core. It is a solid at room temperature, typically appearing as a light yellow to yellow powder or crystal [2][2].
Wirkmechanismus
Target of Action
The primary target of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is the creation of Covalent Organic Frameworks (COFs) . These are networks of organic molecules connected by covalent bonds, forming a stable and porous structure. The compound serves as a bridging ligand linker for COFs, contributing to their application in anode active materials, light-emitting diodes, and oil adsorption .
Mode of Action
The compound interacts with its targets through imine condensation , forming imine linkages within the COF networks . It consists of four 1,1’-biphenyl-4-carbaldehyde units connected by an ethene double bond . This full sp2-carbon skeleton connected through vinylidene linkages contributes to the formation of conjugated porous polymers .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of Covalent Organic Frameworks (COFs) . It participates in the acid-catalysed Knoevenagel condensation of ethene-1,1,2,2-tetrayl-tetrakis-1,1′-biphenyl-4-carbaldehyde with s-indacene-1,3,5,7-(2H,6H)-tetraone . This results in the creation of a conjugated porous polymer with a high capacity as an anode .
Pharmacokinetics
Its ability to readily form polycondensation reactions to create imine or double bond linkages suggests a high reactivity .
Result of Action
The action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline results in the formation of Covalent Organic Frameworks (COFs) with various applications . For instance, when used as building blocks with 2,2’-(1,4-phenylene)diacetonitrile, a sp2-carbon-linked COF can be obtained, which emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . Additionally, it contributes to the creation of superhydrophobic ether-based porous organic polymers, which can rapidly and selectively adsorb various kinds of oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-aminophenylboronic acid with ethylene ketone under basic conditions, followed by bromination to yield the desired product[2][2].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions[][2].
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications[2][2].
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of conductive polymers, transistors, and solar cells[2][2].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-hydroxyphenyl)ethylene: Similar in structure but with hydroxyl groups instead of amino groups.
Tetrakis(4-aminophenyl)methane: Similar but with a methane core instead of an ethene core
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is unique due to its combination of four amino groups and an ethene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive materials and in applications requiring specific electronic characteristics [2][2].
Eigenschaften
IUPAC Name |
4-[1,2,2-tris(4-aminophenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H,27-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVAGVIFMBVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


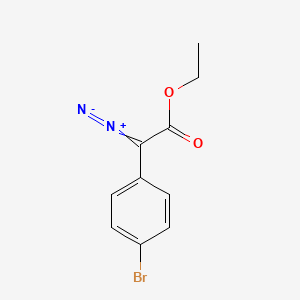
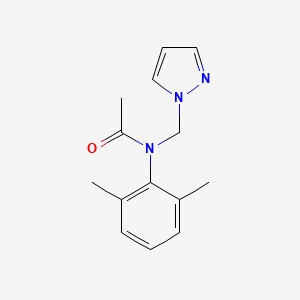



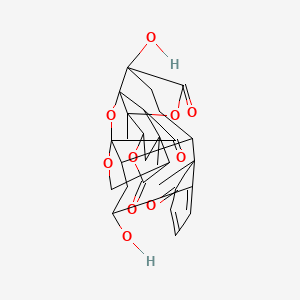
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
